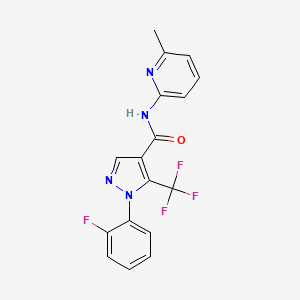

1-(2-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C17H12F4N4O |

|---|---|

Molekulargewicht |

364.30 g/mol |

IUPAC-Name |

1-(2-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C17H12F4N4O/c1-10-5-4-8-14(23-10)24-16(26)11-9-22-25(15(11)17(19,20)21)13-7-3-2-6-12(13)18/h2-9H,1H3,(H,23,24,26) |

InChI-Schlüssel |

LMNTYHSRFGRTGL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3F)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of Substituents: The fluorophenyl, methylpyridinyl, and trifluoromethyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

Synthetic Pathway and Key Intermediate Reactions

The compound is synthesized via multi-step protocols involving acylations , esterifications , and nucleophilic substitutions . A representative pathway involves:

-

Acylation of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to form reactive intermediates.

-

Coupling with 2-amino-6-methylpyridine under basic conditions (K₂CO₃, KI catalyst) to yield the final carboxamide .

Critical Reaction Conditions :

Pyrazole Core

-

Dearomatization : Structural studies confirm C(10)=N bond elongation (1.345 Å), indicating partial dearomatization under reaction conditions (Figure 3) .

-

Electrophilic Substitution : The trifluoromethyl group at C5 directs electrophiles to positions C3 and C4 .

Fluorophenyl Group

-

Halogen Exchange : The 2-fluorophenyl moiety participates in Pd-catalyzed cross-couplings, though steric hindrance limits reactivity compared to para-substituted analogs.

Trifluoromethyl Group

-

Stability : Resists hydrolysis under acidic conditions (pH 1–3) but undergoes radical defluorination at >150°C .

-

Electronic Effects : Enhances electron-withdrawing character, increasing amide bond electrophilicity .

Reaction-Specific Data

Mechanistic Insights

-

Amide Bond Formation : Proceeds via a mixed anhydride intermediate, confirmed by trapping with N-hydroxysuccinimide .

-

Steric Effects : The 6-methylpyridin-2-yl group hinders nucleophilic attack at the amide carbonyl, necessitating elevated temperatures for coupling .

Comparative Reactivity with Analogs

| Compound Modification | Reactivity Difference | Source |

|---|---|---|

| 5-(Difluoromethyl) analog | Faster hydrolysis under basic conditions | |

| 3-Fluorophenyl variant | Enhanced cross-coupling efficiency |

Degradation Pathways

Wissenschaftliche Forschungsanwendungen

1-(2-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(2-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. This binding can modulate the activity of the target, leading to specific biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacology

- Razaxaban (DPC 906, BMS-561389): Structure: 1-(3’-Aminobenzisoxazol-5’-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2’-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide. Key Differences: Replaces the 6-methylpyridin-2-yl group with a 3’-aminobenzisoxazol-5’-yl moiety and adds an imidazolylphenyl group. Activity: Potent Factor Xa inhibitor (IC₅₀ = 0.19 nM) with high selectivity over trypsin (>10,000-fold) and oral bioavailability (73% in dogs) . Relevance: Demonstrates that pyrazole-carboxamides with trifluoromethyl groups and aromatic amides are effective in anticoagulant therapy.

- Acrizanib (LHA510): Structure: N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide. Key Differences: Substitutes the 2-fluorophenyl group with an indole-pyrimidinyloxy system. Activity: VEGFR-2 inhibitor (IC₅₀ = 2 nM) with topical ocular efficacy in choroidal neovascularization models .

Agrochemical Analogues

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide :

- Structure: Chlorinated pyridyl and phenyl groups replace the 2-fluorophenyl and 6-methylpyridin-2-yl groups.

- Activity: Insecticidal activity against Mythimna separata (100% mortality at 50 mg/L) .

- Relevance: Chlorine and trifluoromethyl groups enhance insecticidal potency by disrupting ion channels in pests.

- Fipronil Derivatives: Structure: (RS)-5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl-sulfonyl)-1H-pyrazole-3-carbonitrile. Key Differences: Replaces the carboxamide with a cyano group and adds a trifluoromethylsulfonyl moiety. Activity: Broad-spectrum insecticide targeting GABA receptors .

Structure-Activity Relationship (SAR) Insights

Key Research Findings

Pharmacological Compounds :

Agrochemical Compounds :

- Chlorinated derivatives exhibit higher insecticidal activity but are less suitable for human use due to toxicity .

Biologische Aktivität

The compound 1-(2-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by a pyrazole core substituted with a fluorophenyl group, a methylpyridine moiety, and trifluoromethyl groups. This unique structure contributes to its biological activities.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its potential as an anticancer agent and its mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promising results against several cancer cell lines.

Table 1: Anticancer Activity of 1-(2-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.50 | Apoptosis induction |

| A549 | 26.00 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against breast (MCF-7) and lung (A549, NCI-H460) cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cancer progression, such as Aurora-A kinase, with an IC50 value of .

- DNA Binding Interactions : Studies indicate that it binds to DNA, disrupting replication and transcription processes essential for cancer cell survival .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, leading to programmed cell death .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : In a study involving MCF-7 cells, treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and Annexin V staining.

- Case Study 2 : In A549 lung cancer cells, the compound was shown to induce G0/G1 phase arrest, leading to decreased cell proliferation rates compared to untreated controls .

Q & A

Q. What are the established synthetic routes for 1-(2-fluorophenyl)-N-(6-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide?

The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation and coupling reactions. A general method for analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) uses ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux, followed by hydrolysis . For the target compound, a similar approach may involve:

- Step 1 : Formation of the pyrazole core via cyclocondensation of fluorophenyl hydrazine with a trifluoromethyl ketone.

- Step 2 : Carboxamide coupling using 6-methylpyridin-2-amine and a coupling agent (e.g., EDC/HOBt) in DMF .

- Key reagents : K₂CO₃ for deprotonation and DMF as a solvent, as seen in related syntheses .

| Example Synthesis Parameters |

|---|

| Solvent: N,N-Dimethylformamide (DMF) |

| Base: K₂CO₃ |

| Temperature: Room temperature to 80°C |

| Reaction Time: 12–24 hours |

Q. How is structural characterization performed for this compound?

Characterization relies on spectroscopic and computational methods:

- NMR : ¹⁹F NMR identifies fluorophenyl and trifluoromethyl groups. ¹H NMR resolves pyridinyl and pyrazole protons.

- XRD : Single-crystal X-ray diffraction (e.g., for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) confirms stereochemistry .

- Mass Spectrometry : High-resolution MS validates molecular weight (expected ~395.3 g/mol).

- SMILES/InChI : Canonical SMILES strings (e.g., from PubChem) aid in computational modeling .

Q. What are the solubility limitations, and how are they addressed experimentally?

The compound’s low water solubility (common in trifluoromethyl-substituted aromatics) poses challenges. Strategies include:

- Co-solvents : DMSO or ethanol/water mixtures (e.g., 20% DMSO in PBS) .

- Surfactants : Poloxamers or cyclodextrins to enhance dispersion .

- Salt Formation : Acidic/basic groups (if present) can be exploited for pH-dependent solubility .

Q. What safety protocols are recommended for handling this compound?

While direct safety data are limited, analogous pyrazole derivatives require:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods due to potential volatility of fluorinated intermediates.

- First Aid : In case of exposure, rinse with water and consult a physician .

Advanced Research Questions

Q. How do the 2-fluorophenyl and trifluoromethyl groups influence bioactivity?

- Fluorophenyl : Enhances metabolic stability and modulates electron-withdrawing effects, improving target binding (e.g., kinase inhibition) .

- Trifluoromethyl : Increases lipophilicity and resistance to oxidative degradation, critical for blood-brain barrier penetration in neuroactive compounds .

- SAR Study Design : Compare analogs with substituent variations (e.g., 4-fluorophenyl vs. 2-fluorophenyl) using enzyme inhibition assays (IC₅₀) and logP measurements .

Q. What mechanistic insights exist for its interaction with biological targets?

- Enzyme Inhibition : The carboxamide moiety may form hydrogen bonds with catalytic residues (e.g., in kinases or phosphatases), as seen in PF-06465469, a phosphatase inhibitor .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding poses in active sites. Molecular dynamics simulations assess stability .

- Validation : Competitive binding assays (e.g., SPR or ITC) quantify affinity .

Q. How should researchers address contradictions in reported data (e.g., synthesis yields vs. bioactivity)?

- Case Example : If high-yield syntheses (e.g., 85% in ) correlate with reduced bioactivity, consider:

Q. What advanced methodologies are used to study its pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.